molecular formula C21H21N3O4 B14142673 N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide CAS No. 672921-02-7

N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide

Cat. No.: B14142673
CAS No.: 672921-02-7
M. Wt: 379.4 g/mol
InChI Key: WZOCDZHRDVGBEN-UHFFFAOYSA-N
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Description

N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring, a nitro group, and a tert-butyl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .

Industrial production methods may involve the optimization of these synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to produce the compound on a large scale .

Chemical Reactions Analysis

N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various alkylating agents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components. The tert-butyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide can be compared with other quinoline derivatives such as chloroquine and quinine. While all these compounds share a quinoline core, they differ in their substituents and biological activities. For example, chloroquine is widely used as an antimalarial drug, whereas this compound is primarily studied for its potential anticancer properties .

Similar compounds include:

  • Chloroquine
  • Quinine
  • Quinacrine
  • Mefloquine

Each of these compounds has unique properties and applications, highlighting the versatility of quinoline derivatives in scientific research and medicine .

Properties

CAS No.

672921-02-7

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide

InChI

InChI=1S/C21H21N3O4/c1-21(2,3)23(20(26)15-8-6-9-17(12-15)24(27)28)13-16-11-14-7-4-5-10-18(14)22-19(16)25/h4-12H,13H2,1-3H3,(H,22,25)

InChI Key

WZOCDZHRDVGBEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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